5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole
CAS No.:
Cat. No.: VC18548188
Molecular Formula: C9H8BrFN2O
Molecular Weight: 259.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrFN2O |
|---|---|
| Molecular Weight | 259.07 g/mol |
| IUPAC Name | 5-bromo-7-fluoro-6-methoxy-2-methylindazole |
| Standard InChI | InChI=1S/C9H8BrFN2O/c1-13-4-5-3-6(10)9(14-2)7(11)8(5)12-13/h3-4H,1-2H3 |
| Standard InChI Key | MSCDJCADDXTFOQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2C=C(C(=C(C2=N1)F)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole is CHBrFNO, with a molecular weight of 283.08 g/mol . The indazole core consists of a bicyclic structure featuring a five-membered ring fused to a six-membered aromatic ring. Key substituents include:
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Bromine at position 5, contributing steric bulk and electron-withdrawing effects.
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Fluorine at position 7, enhancing metabolic stability and lipophilicity.
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Methoxy at position 6, influencing solubility and hydrogen-bonding capacity.
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Methyl at position 2, stabilizing the 2H-indazole tautomer through steric hindrance.
The compound’s SMILES string is COC1=C(C2=C(N(N=C2)C)C=C1Br)F, reflecting its substitution pattern. Computational models predict a planar aromatic system with moderate polarity (logP ≈ 2.3), suggesting balanced solubility in organic and aqueous media .
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of 5-bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole likely involves sequential functionalization of an indazole precursor. Two plausible routes include:
Route 1: Late-Stage Functionalization
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Core Formation: Construct the indazole ring via cyclization of a substituted phenylhydrazine derivative.
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Bromination: Introduce bromine at position 5 using electrophilic brominating agents (e.g., NBS).
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Fluorination: Employ Balz-Schiemann or nucleophilic aromatic substitution for fluorine introduction.
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Methylation: Install the methyl group via alkylation or cross-coupling reactions.
Route 2: Building Block Assembly
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Pre-Functionalized Intermediates: Start with 6-methoxy-2-methylindazole, followed by regioselective bromination and fluorination.
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Protection/Deprotection: Use protecting groups (e.g., SEM) to direct substitution patterns.
Key Reaction Considerations
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Regioselectivity: Bromination and fluorination require careful control to avoid undesired positions. Directed ortho-metalation or halogen dance reactions may enhance selectivity .
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Tautomer Stability: The 2H-indazole tautomer is favored due to the 2-methyl group, reducing the risk of isomerization .
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Purification Challenges: Column chromatography may be necessary due to polar functional groups, though patent literature suggests alternatives like crystallization for scaled production .
| Compound | Substituents | IC (µM) | Target Weeds |
|---|---|---|---|
| Picloram | Chlorine, pyridine | 12.5 | Broadleaf |
| 6-Indazolyl-picolinic | Bromine, fluorine | 3.0 | Amaranthus retroflexus |
| Target Compound | Bromine, fluorine, methoxy | Predicted | Broad-spectrum |
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods for introducing bromine and fluorine without protecting groups.
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Biological Screening: Test herbicidal efficacy against resistant weeds and evaluate mammalian toxicity profiles.
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Computational Modeling: Predict binding affinities to auxin receptors (e.g., TIR1) using molecular docking studies.
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